5-Cyclopropyl-3-isoxazolecarbohydrazide
Overview
Description
5-Cyclopropyl-3-isoxazolecarbohydrazide is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 .
Molecular Structure Analysis
The molecular structure of 5-Cyclopropyl-3-isoxazolecarbohydrazide consists of a five-membered isoxazole ring attached to a cyclopropyl group and a carbohydrazide group .Physical And Chemical Properties Analysis
5-Cyclopropyl-3-isoxazolecarbohydrazide has a molecular weight of 167.17 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthetic Chemistry and Compound Development
- A study by Shi et al. (2000) explored the synthesis of 2-fluorophenyl-5-substitued cyclopropyl-1,3,4-oxadiazoles from hydrazide derivatives. These compounds showed potential insecticidal activities against armyworms (Shi, Qian, Song, Zhang, & Li, 2000).
Pharmacology and Medicinal Chemistry
- Khalil et al. (2012) synthesized novel pyrazoline derivatives, including 5-aryl-3-cyclopropyl-4,5-dihydropyrazole, and evaluated them as anti-inflammatory and antioxidant agents. These compounds demonstrated significant free-radical scavenging and anti-inflammatory activities (Khalil, Ahmed, El-Nassan, Ahmed, & Al-Abd, 2012).
Gene Expression and Molecular Biology
- Płoszaj et al. (2016) investigated the influence of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on gene expression in human Caco-2 cultured cells, highlighting its potential as an anti-inflammatory drug candidate (Płoszaj, Regiec, Ryng, Piwowar, & Kruzel, 2016).
Immunology and Vaccine Adjuvants
- Drynda et al. (2015) explored the effect of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on lymphocyte subsets and humoral immune response, indicating its potential use in autoimmune diseases and as a vaccine adjuvant (Drynda, Obmińska-Mrukowicz, Mączyński, & Ryng, 2015).
Spectroscopy and Structural Analysis
- Regiec et al. (2014) performed spectral and structural studies on 5-amino-3-methyl-4-isoxazolecarbohydrazide, contributing to the understanding of its physical and chemical properties (Regiec, Płoszaj, Ryng, & Wojciechowski, 2014).
Herbicidal Applications
- Sun et al. (2020) designed and synthesized N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, demonstrating significant herbicidal activity, highlighting the agricultural applications of isoxazole derivatives (Sun, Ji, Wei, & Ji, 2020).
Antimicrobial Activity
- Shingare et al. (2018) synthesized a series of isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activities. These compounds exhibited promising antimicrobial properties (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-cyclopropyl-1,2-oxazole-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-9-7(11)5-3-6(12-10-5)4-1-2-4/h3-4H,1-2,8H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQDEQWJICVPOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-3-isoxazolecarbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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